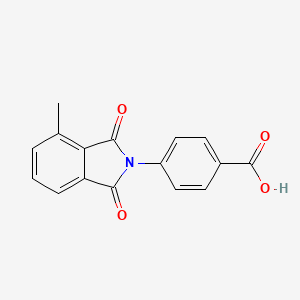

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as 4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylbenzoic acid, is a synthetic organic compound. It is a white crystalline solid with a molecular weight of 258.26 g/mol and a melting point of 162-164 °C. It is soluble in water, ethanol and methanol, and is insoluble in ether and benzene. 4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylbenzoic acid is used in a variety of scientific and industrial applications, including as a precursor in the synthesis of pharmaceuticals, as a catalyst and as an intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound due to its structural resemblance to certain nonsteroidal anti-inflammatory drugs (NSAIDs). It may inhibit inflammatory pathways and could be a lead compound for drug development .

- Antimicrobial Activity : Investigations suggest that derivatives of this compound exhibit antimicrobial effects against bacteria and fungi. These findings make it a candidate for developing novel antibiotics .

- Organic Semiconductors : The π-conjugated structure of this compound makes it interesting for organic electronics. Researchers have studied its use as a building block in organic semiconductors for applications like organic field-effect transistors (OFETs) and solar cells .

- Metal Chelation : The carboxylic acid group in this compound can form stable complexes with transition metals. These complexes may find applications in catalysis, sensors, and bioinorganic chemistry .

- Enzyme Inhibitors : Some derivatives of this compound have shown inhibitory activity against enzymes involved in various biological processes. For instance, they may target proteases or kinases, making them relevant for drug discovery .

- Crystal Packing Analysis : The crystal structures of this compound have been investigated using X-ray crystallography. Understanding its packing arrangements can provide insights into supramolecular interactions and crystal engineering .

- Quantum Chemical Calculations : Researchers have employed computational methods to study the electronic properties, stability, and reactivity of this compound. Density functional theory (DFT) calculations can predict its behavior in different environments .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Biological Studies and Enzyme Inhibition

Supramolecular Chemistry and Crystal Engineering

Computational Chemistry and Molecular Modeling

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is Thymidylate synthase, an enzyme found in the organism Lactobacillus casei . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

It is known to interact with its target, thymidylate synthase . This interaction could potentially inhibit the function of the enzyme, thereby affecting the synthesis of dTMP and ultimately impacting DNA replication and repair.

Biochemical Pathways

The compound 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid affects the biochemical pathway involving the synthesis of dTMP. By interacting with Thymidylate synthase, it could potentially disrupt this pathway, leading to downstream effects on DNA replication and repair

Result of Action

The molecular and cellular effects of the action of 4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid are likely to be related to its impact on DNA replication and repair, due to its interaction with Thymidylate synthase . .

Propiedades

IUPAC Name |

4-(4-methyl-1,3-dioxoisoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(6-8-11)16(20)21/h2-8H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDQNTZZXCIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7-Trimethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2719589.png)

![N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2719599.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2719602.png)

![4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2719603.png)

![3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol](/img/structure/B2719606.png)